Cas no 1897905-49-5 (3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid)

3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid
- 1897905-49-5
- 3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid
- EN300-1750522
-
- インチ: 1S/C11H9NO3S/c1-16-8-4-2-3-7(5-8)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)
- InChIKey: HZNRIUIZWYIKCT-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)C1C=C(C(=O)O)ON=1
計算された属性
- せいみつぶんしりょう: 235.03031432g/mol
- どういたいしつりょう: 235.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750522-0.25g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1750522-0.05g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1750522-1.0g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1750522-2.5g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1750522-5g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1750522-0.5g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1750522-5.0g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1750522-10.0g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1750522-0.1g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1750522-1g |
3-[3-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1897905-49-5 | 1g |
$986.0 | 2023-09-20 |
3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid 関連文献
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acidに関する追加情報
Introduction to 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS No. 1897905-49-5)
3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid, identified by the CAS number 1897905-49-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its diverse biological activities. The presence of a methylsulfanyl group on the phenyl ring and the carboxylic acid functionality at the 5-position of the oxazole ring contributes to its unique chemical properties and potential applications in drug discovery.
The oxazole core is a five-membered aromatic ring containing one oxygen atom and two carbon atoms, making it a versatile scaffold for medicinal chemistry. Oxazole derivatives have been widely studied due to their ability to interact with biological targets such as enzymes and receptors. In particular, the 3-3-(methylsulfanyl)phenyl moiety introduces hydrophobicity and electronic properties that can modulate binding affinity and selectivity. The carboxylic acid group further enhances solubility and reactivity, making this compound a promising candidate for further functionalization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid may exhibit inhibitory activity against various therapeutic targets, including kinases and proteases. These enzymes are often implicated in diseases such as cancer, inflammation, and neurodegeneration. The structural features of this compound make it an attractive starting point for designing novel inhibitors with improved pharmacokinetic profiles.
In vitro studies have demonstrated promising results regarding the biological activity of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid. Specifically, preliminary assays suggest that it may interfere with signaling pathways critical for cell proliferation and survival. For instance, its interaction with cyclin-dependent kinases (CDKs) has been explored as a potential therapeutic strategy for treating solid tumors. Additionally, the compound’s ability to cross cell membranes suggests it could be developed into an oral therapeutic agent.
The synthesis of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the oxazole ring efficiently. The introduction of the methylsulfanyl group at the 3-position of the phenyl ring is particularly challenging but crucial for achieving optimal biological activity. Researchers have optimized reaction conditions to minimize side products and maximize yield, ensuring scalability for industrial applications.
The pharmacological potential of this compound has also been explored in animal models. Preclinical studies indicate that when administered orally, 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid exhibits moderate bioavailability and distributes widely throughout tissues. These findings support further development into a lead compound for drug candidates targeting neurological disorders. Moreover, its stability under physiological conditions makes it suitable for formulation into sustained-release formulations.
As research in medicinal chemistry continues to evolve, novel synthetic routes and analytical techniques are being developed to enhance the study of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm structural integrity and purity. Additionally, X-ray crystallography has provided insights into its molecular geometry, aiding in rational drug design.
The future directions for this compound include exploring its potential as a prodrug or co-administered with other therapeutic agents to enhance efficacy. Combination therapies are increasingly recognized as a key strategy in treating complex diseases like cancer by targeting multiple pathways simultaneously. The unique properties of 3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid make it an ideal candidate for such approaches.
In conclusion,3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS No. 1897905-49-5) represents a significant advancement in pharmaceutical research due to its promising biological activities and synthetic feasibility. Its structural features offer opportunities for designing next-generation therapeutics with improved efficacy and minimal side effects. Continued investigation into this compound will likely yield valuable insights into disease mechanisms and novel treatment strategies.
1897905-49-5 (3-3-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxylic acid) 関連製品
- 2137513-82-5(3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))
- 20725-33-1(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)
- 2171784-46-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid)
- 901021-93-0(8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 1155594-00-5(4-Chloro-2-(2-methylpropyl)pyrimidine)
- 2376334-75-5(DS08210767)
- 936324-14-0(N-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-5-carboxamide)
- 1804838-16-1(Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)




